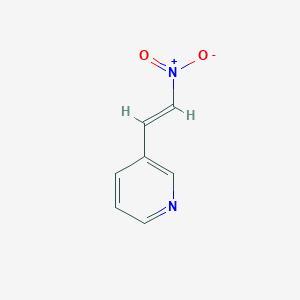

3-(2-Nitroethenyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-2-nitroethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXBXAXEKNYDHU-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-52-3 | |

| Record name | 3-(2-Nitroethenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

chemical structure and CAS number of 3-(2-Nitroethenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Nitroethenyl)pyridine, a heterocyclic organic compound, holds potential as a scaffold in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of its chemical structure, properties, and a generalized synthesis protocol. While specific biological activity data for this compound is not extensively available in the public domain, this document outlines standard methodologies for evaluating the biological potential of novel pyridine derivatives, drawing parallels from related compounds. The guide also includes a conceptual framework for its synthesis and characterization, designed to be a foundational resource for researchers initiating studies on this molecule.

Chemical Structure and Properties

This compound, also known as 3-(2-nitrovinyl)pyridine, is characterized by a pyridine ring substituted at the 3-position with a nitroethenyl group.

Chemical Structure:

CAS Number: 3156-52-3

Molecular Formula: C₇H₆N₂O₂

Molecular Weight: 150.13 g/mol

The table below summarizes key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 150.13 g/mol | --INVALID-LINK-- |

| CAS Number | 3156-52-3 | --INVALID-LINK-- |

| SMILES | C1=CC(=CN=C1)C=C--INVALID-LINK--[O-] | --INVALID-LINK-- |

| InChI | InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ | --INVALID-LINK-- |

| InChIKey | HIXBXAXEKNYDHU-HWKANZROSA-N | --INVALID-LINK-- |

Synthesis

The primary synthetic route to this compound is the Henry reaction, also known as a nitroaldol reaction. This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane. In this case, 3-pyridinecarboxaldehyde is reacted with nitromethane.

Experimental Protocol: Henry Reaction for this compound Synthesis

Materials:

-

3-Pyridinecarboxaldehyde

-

Nitromethane

-

Base catalyst (e.g., sodium hydroxide, potassium hydroxide, or an amine base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN))

-

Solvent (e.g., ethanol, methanol, or water)

-

Acid for neutralization (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde in the chosen solvent.

-

Addition of Nitromethane: Add an excess of nitromethane to the solution.

-

Base Addition: Slowly add the base catalyst to the reaction mixture while stirring. The reaction is typically conducted at room temperature, but gentle heating may be required to drive the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the base with a suitable acid.

-

Extraction: Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization

The structure of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the vinyl group. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring, the vinyl group, and the nitro group. |

| IR Spectroscopy | Characteristic peaks for the C=C double bond, the N-O bonds of the nitro group, and the C-H bonds of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activity and Potential Applications

Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1] However, specific quantitative data on the biological activity of this compound is not extensively documented in the available literature.

General Methodologies for Biological Evaluation

For researchers interested in evaluating the biological potential of this compound, the following standard assays are recommended.

Antimicrobial Activity:

-

Minimum Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism. The broth microdilution method is a commonly used technique.

-

Disk Diffusion Assay: This method assesses the antimicrobial activity of a compound by measuring the zone of inhibition around a disk impregnated with the compound on an agar plate inoculated with a microorganism.

Antifungal Activity:

-

Similar to antimicrobial testing, MIC assays using broth microdilution are standard for determining antifungal efficacy against various fungal strains.

Cytotoxicity:

-

MTT Assay: This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Sulforhodamine B (SRB) Assay: This is another colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Due to the lack of specific data for this compound, a table of quantitative biological data cannot be provided at this time. Researchers are encouraged to perform the above-mentioned assays to determine the specific biological profile of this compound.

Diagrams

As no specific signaling pathways or detailed experimental workflows involving this compound have been reported, the following diagrams represent a conceptual workflow for its synthesis and a logical relationship for its potential biological evaluation.

Synthesis Workflow

Caption: Conceptual workflow for the synthesis and characterization of this compound.

Biological Evaluation Logical Flow

Caption: Logical flow for the biological evaluation of a synthesized compound like this compound.

Conclusion

This compound represents a molecule of interest for further investigation in the field of medicinal chemistry. This guide provides the foundational knowledge of its structure, a generalized synthesis protocol, and a roadmap for its biological evaluation. While specific experimental data for this compound is sparse, the methodologies outlined herein provide a solid framework for researchers to explore its potential therapeutic applications. Future studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Spectroscopic Profile of 3-(2-Nitroethenyl)pyridine: A Technical Guide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the spectroscopic data for 3-(2-Nitroethenyl)pyridine, a molecule of interest in medicinal chemistry. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this compound.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring substituted with a nitroethenyl group. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both pyridine and nitroalkene functionalities. Accurate and comprehensive spectroscopic data is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in various research and development settings.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| Data not available in search results |

Note: Specific experimental NMR data for this compound was not found in the provided search results. The tables are formatted for the inclusion of such data when available.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: Specific experimental IR data for this compound was not found in the provided search results. The table is formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: Specific experimental MS data for this compound was not found in the provided search results. The table is formatted for the inclusion of such data when available.

Experimental Protocols

Detailed experimental methodologies are essential for the reproduction and verification of spectroscopic data. The following are generalized protocols for obtaining NMR, IR, and MS spectra for organic compounds like this compound.

NMR Spectroscopy

A representative protocol for acquiring NMR spectra of pyridine derivatives is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectrum.

-

Instrument Setup: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

Data Acquisition: For ¹H NMR, acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a solid organic compound is the KBr pellet technique:

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powdered mixture into a pellet-forming die and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes of the molecule.

Mass Spectrometry

Electron Ionization (EI) is a common mass spectrometry technique for the analysis of relatively small, volatile organic molecules:

-

Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺˙), which may then fragment.

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record the mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Logical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

An In-depth Technical Guide to the Reactivity and Stability of 3-(2-Nitroethenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Nitroethenyl)pyridine is a heterocyclic compound featuring a pyridine ring conjugated with a nitroethenyl group. This structure imparts a unique combination of reactivity and potential biological activity, making it a molecule of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the known and inferred reactivity and stability of this compound, drawing upon data from analogous β-nitrostyrenes and pyridine derivatives due to the limited specific literature on this compound. The guide details its synthesis, key chemical reactions, stability profile, and safety considerations.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | ChemScene[1] |

| Molecular Weight | 150.13 g/mol | ChemScene[1] |

| CAS Number | 3156-52-3 | ChemScene[1] |

| Appearance | Likely a solid | Inferred |

| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |

| Purity | ≥98% (commercially available) | ChemScene[1] |

Computational Data:

| Parameter | Value | Source |

| TPSA (Topological Polar Surface Area) | 56.03 Ų | ChemScene[1] |

| LogP | 1.329 | ChemScene[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis

The primary synthetic route to this compound is the Henry Reaction (also known as the nitroaldol reaction), which involves the condensation of 3-pyridinecarboxaldehyde with nitromethane in the presence of a base, followed by dehydration.[2][3]

Experimental Protocol: Synthesis of this compound via the Henry Reaction

Materials:

-

3-Pyridinecarboxaldehyde

-

Nitromethane

-

Base (e.g., sodium hydroxide, potassium hydroxide, or an amine base like ammonium acetate)

-

Dehydrating agent (e.g., acetic anhydride, or acidic workup)

-

Solvent (e.g., methanol, ethanol)

Procedure:

-

Condensation: Dissolve 3-pyridinecarboxaldehyde (1 equivalent) and nitromethane (1.1 equivalents) in a suitable solvent such as methanol.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of the base (e.g., aqueous sodium hydroxide) dropwise while maintaining the temperature below 15°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC). The intermediate, a β-nitro alcohol, is formed.

-

Dehydration: Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid). This will protonate the alkoxide and facilitate the elimination of water to form the nitroalkene. Alternatively, the isolated β-nitro alcohol can be dehydrated using a reagent like acetic anhydride.

-

Work-up and Purification: The product, this compound, will precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dominated by the electron-withdrawing nature of the nitro group, which makes the β-carbon of the ethenyl group highly electrophilic. The pyridine ring, being electron-deficient, also influences the molecule's reactivity.

Michael Addition

As a derivative of β-nitrostyrene, this compound is expected to be an excellent Michael acceptor.[4] A wide range of nucleophiles can add to the β-carbon, leading to the formation of various functionalized pyridine derivatives.

General Reaction Scheme:

Caption: Key reaction pathways for this compound.

Stability

Specific quantitative data on the stability of this compound is scarce. However, based on the properties of related compounds, the following can be inferred:

-

Thermal Stability: β-Nitrostyrenes can decompose upon heating. It is advisable to store this compound at the recommended 2-8°C to minimize thermal degradation. [1]* Photochemical Stability: β-Nitrostyrenes are known to undergo photochemical reactions, including cis-trans isomerization and cycloadditions, upon exposure to light. [5]Therefore, the compound should be protected from light.

-

Hydrolytic Stability: The stability of the compound in aqueous media, particularly at different pH values, has not been extensively studied. The presence of the electron-withdrawing nitro group may make the double bond susceptible to nucleophilic attack by water or hydroxide ions, especially under basic conditions.

-

Chemical Stability: The compound is incompatible with strong oxidizing agents, acids, and bases. The pyridine nitrogen can be protonated by acids.

Safety and Handling

Hazard Statements:

-

H228: Flammable solid.

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.

-

P240: Ground and bond container and receiving equipment.

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P370+P378: In case of fire: Use appropriate media for extinction.

Toxicological Information: Specific toxicological data for this compound is not available. However, pyridine itself is harmful if swallowed, in contact with skin, or if inhaled. It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated fume hood.

Analytical Methods

The analysis of this compound can be performed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the molecule.

-

Infrared (IR) Spectroscopy: Characteristic peaks for the nitro group (around 1520 and 1350 cm⁻¹), the C=C double bond, and the pyridine ring would be expected.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantitative analysis.

Conclusion

This compound is a reactive molecule with potential applications in organic synthesis and medicinal chemistry. Its reactivity is primarily dictated by the electrophilic nature of the nitroethenyl group. While specific data on its stability and biological activity are limited, this guide provides a foundational understanding based on the chemistry of related compounds. Further research is warranted to fully elucidate the properties and potential of this compound.

References

An In-depth Technical Guide on the Initial Studies and Discovery of 3-(2-Nitroethenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial studies and discovery of 3-(2-Nitroethenyl)pyridine, a molecule of interest in organic synthesis and medicinal chemistry. The primary route to this compound is through a Henry condensation reaction, a classic carbon-carbon bond-forming method. This document details the seminal synthetic protocols, key quantitative data, and characterization of the title compound, presented in a format tailored for researchers and professionals in drug development.

Introduction

This compound, also known as β-nitro-3-vinylpyridine, is a heterocyclic compound featuring a pyridine ring conjugated with a nitroethenyl group. Its discovery and synthesis are rooted in the fundamental principles of organic chemistry, specifically the Henry, or nitro-aldol, reaction. This reaction, first reported by Louis Henry in 1895, involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[1][2] The resulting β-nitro alcohol can often be dehydrated to yield a nitroalkene, which serves as a versatile intermediate in the synthesis of various functionalized molecules, including amino alcohols and α-nitro ketones.[1] This guide focuses on the initial synthetic approaches and characterization of this compound.

Synthesis and Discovery

The primary and most direct method for the synthesis of this compound is the Henry condensation of 3-pyridinecarboxaldehyde with nitromethane.[3] This reaction is typically catalyzed by a base, with ammonium acetate being a commonly employed catalyst.

Reaction Pathway

The synthesis proceeds in two conceptual steps: the initial nitro-aldol addition to form a β-nitro alcohol intermediate, followed by dehydration to yield the final nitroalkene product. The use of ammonium acetate in refluxing acetic acid and nitromethane generally favors the direct formation of the dehydrated product, this compound.[3]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established Henry reaction methodologies.[3]

Materials:

-

3-Pyridinecarboxaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

3 Å Molecular sieves (optional, for anhydrous conditions)

-

Sodium carbonate (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

Procedure:

-

To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in a mixture of nitromethane (5.0 eq) and glacial acetic acid (a suitable volume to ensure dissolution), add ammonium acetate (1.0 eq).

-

Add a few 3 Å molecular sieves to the reaction mixture.

-

Heat the mixture to reflux with stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and remove the molecular sieves by filtration.

-

The filtrate is then carefully added to a suspension of sodium carbonate in water to neutralize the acetic acid.

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization or column chromatography to afford a yellow solid.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂O₂ | [4][5] |

| Molecular Weight | 150.13 g/mol | [4][5] |

| CAS Number | 3156-52-3 | [4] |

| Appearance | Yellow solid | [3] |

| Purity (Typical) | ≥95% | |

| Storage Conditions | 2-8 °C, sealed in dry conditions | [5] |

Characterization Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to the pyridine ring protons and the vinyl protons of the nitroethenyl group are expected. The vinyl protons would appear as doublets with a coupling constant characteristic of a trans configuration. |

| ¹³C NMR | Resonances for the carbons of the pyridine ring and the two carbons of the nitroethenyl group are anticipated. |

| Infrared (IR) | Characteristic absorption bands for the C=C double bond, the nitro group (symmetric and asymmetric stretching), and the pyridine ring vibrations would be observed. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of 150.13 would be present.[4] |

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final characterized product.

References

An In-depth Technical Guide to 3-(2-Nitroethenyl)pyridine: Properties, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological relevance of 3-(2-nitroethenyl)pyridine. The information is curated for researchers and professionals in drug development and related scientific fields. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.

Physical and Chemical Properties

This compound, also known as (E)-3-(2-nitrovinyl)pyridine, is a pyridine derivative with a nitroethenyl substituent. Its key physical and chemical properties are summarized below.

| Property | Value | Source/Comment |

| Molecular Formula | C₇H₆N₂O₂ | [1][2] |

| Molecular Weight | 150.13 g/mol | [1][2] |

| Appearance | Yellow to brown solid | [3] |

| Melting Point | 142 °C | ChemicalBook |

| Boiling Point (Predicted) | 278.9 ± 15.0 °C | ChemicalBook |

| Density (Predicted) | 1.252 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 3.31 ± 0.11 | ChemicalBook |

| LogP (Predicted) | 1.329 | [1] |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 2 | [1] |

| InChI | 1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ | [3] |

| InChIKey | HIXBXAXEKNYDHU-HWKANZROSA-N | [3] |

| SMILES | C1=CC(=CN=C1)C=C--INVALID-LINK--[O-] | [1] |

| CAS Number | 3156-52-3 | [1][2] |

Solubility: While quantitative solubility data for this compound in various solvents is not readily available, general solubility characteristics can be inferred from its structure and the properties of similar compounds. As a polar molecule, it is expected to have some solubility in polar organic solvents. Pyridine itself is miscible with water and a wide range of organic solvents[4][5]. However, the presence of the larger, more rigid nitroethenyl group may decrease its aqueous solubility compared to pyridine. It is likely to be soluble in solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).

Spectral Data (Predicted)

Due to the lack of publicly available experimental spectra for this compound, the following data are based on predictions from cheminformatics software and analysis of similar compounds.

¹H NMR (Predicted): The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the vinyl group. The pyridine protons will appear as a complex multiplet system in the aromatic region (δ 7.0-9.0 ppm). The vinyl protons will likely appear as doublets in the olefinic region (δ 6.0-8.0 ppm) with a large coupling constant characteristic of a trans configuration.

¹³C NMR (Predicted): The carbon NMR spectrum will show seven distinct signals. The carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The two carbons of the vinyl group will also be in this region, with the carbon attached to the nitro group being further downfield.

FTIR (Predicted): The infrared spectrum is expected to show characteristic absorption bands for the following functional groups:

-

C-H stretching (aromatic and vinyl): ~3100-3000 cm⁻¹

-

C=C stretching (aromatic and vinyl): ~1600-1450 cm⁻¹[6]

-

C=N stretching (in pyridine ring): ~1600-1640 cm⁻¹[6]

-

N-O stretching (nitro group): Strong asymmetric and symmetric stretches around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Mass Spectrometry (Predicted): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 150. Common fragmentation patterns for aromatic nitro compounds involve the loss of NO₂ (m/z 46) and NO (m/z 30)[7][8][9]. Fragmentation of the pyridine ring would also contribute to the spectrum.

Experimental Protocols

The primary synthetic route to this compound is the Henry reaction (also known as a nitroaldol condensation) between 3-pyridinecarboxaldehyde and nitromethane, followed by dehydration.

Synthesis of this compound via Henry Reaction

This protocol is a generalized procedure based on established methods for the synthesis of β-nitrostyrenes[10][11][12].

Materials:

-

3-Pyridinecarboxaldehyde

-

Nitromethane

-

Ammonium acetate

-

Glacial acetic acid

-

Methanol or Ethanol

-

Ice

-

Water

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-pyridinecarboxaldehyde (1 equivalent) and ammonium acetate (2.4 equivalents) in glacial acetic acid (approximately 4 mL per gram of aldehyde).

-

To this solution, add nitromethane (6.9 equivalents)[13].

-

Heat the reaction mixture to reflux (around 100-115 °C) with stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly pour the reaction mixture into a beaker containing a large volume of ice-water with stirring. A yellow solid precipitate of this compound should form.

-

Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.

Purification by Recrystallization

The crude this compound can be purified by recrystallization.

Materials:

-

Crude this compound

-

Methanol or Ethanol

-

Heating source (hot plate)

-

Erlenmeyer flasks

-

Buchner funnel and filter flask

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimal amount of hot methanol or ethanol to the flask with stirring until the solid is completely dissolved[10][14]. Avoid using an excessive amount of solvent to ensure a good yield upon recrystallization.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should form.

-

To maximize the yield, place the flask in an ice bath for about 30 minutes to complete the crystallization process.

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its chemical structure suggests it may act as a Michael acceptor . The electron-withdrawing nitro group makes the β-carbon of the ethenyl group electrophilic and susceptible to nucleophilic attack by biological thiols, such as the cysteine residues in proteins. This covalent modification can alter the function of target proteins and modulate various signaling pathways.

Nitroalkenes and nitrostyrene derivatives have been shown to exert anti-inflammatory and anti-cancer effects through this mechanism[1][15][16]. Two key signaling pathways that are likely targets for this compound are the NF-κB and Keap1-Nrf2 pathways.

Putative Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Nitroalkenes can inhibit this pathway by modifying key proteins, such as components of the IKK complex or NF-κB subunits themselves, thereby preventing the translocation of NF-κB to the nucleus.

Caption: Putative inhibition of the NF-κB pathway by this compound.

Putative Activation of the Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of cellular antioxidant responses. Under normal conditions, Keap1 targets Nrf2 for degradation. Electrophilic compounds like nitroalkenes can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Caption: Putative activation of the Nrf2 pathway by this compound.

Experimental Workflows

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a readily accessible compound with potential for further investigation in drug discovery. Its synthesis is straightforward via the Henry reaction. Based on the chemistry of related nitroalkenes, it is likely to act as a Michael acceptor, modulating key signaling pathways involved in inflammation and cellular stress responses, such as NF-κB and Nrf2. Further experimental validation of its physicochemical properties and biological activities is warranted to fully elucidate its therapeutic potential.

References

- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. article.sapub.org [article.sapub.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uni-saarland.de [uni-saarland.de]

- 10. rsc.org [rsc.org]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Cytotoxicity of Thieno[2,3-b]Pyridine Derivatives Toward Sensitive and Multidrug-Resistant Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. preprints.org [preprints.org]

- 15. webs.iiitd.edu.in [webs.iiitd.edu.in]

- 16. researchgate.net [researchgate.net]

Technical Guide on the Safety and Handling of 3-(2-nitroethenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The safety information for 3-(2-nitroethenyl)pyridine is not exhaustive, and this compound should be handled with extreme caution as if it were highly toxic. A comprehensive risk assessment should be conducted before any handling.

Introduction

Hazard Identification and Classification

While a complete Safety Data Sheet (SDS) with quantitative toxicological data is not publicly available, some hazard information has been identified from various chemical suppliers.

GHS Classification:

Hazard Pictograms:

-

GHS02: Flame[2]

Hazard Statements:

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][3]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[2][3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P370+P378: In case of fire: Use appropriate media to extinguish.[2]

Legacy Risk and Safety Phrases (as per former EU Directives):

-

Risk Statements (R-phrases):

-

Safety Statements (S-phrases):

Based on the analogous compound β-nitrostyrene, additional hazards should be anticipated, including being toxic if swallowed and causing serious eye irritation.[4][5]

Data Presentation: Physicochemical and Toxicological Data

Quantitative toxicological data for this compound is largely unavailable. The following tables summarize the known physical properties and highlight the critical toxicological data that require experimental determination.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3156-52-3 | [1][2][3] |

| Molecular Formula | C₇H₆N₂O₂ | [2][3] |

| Molecular Weight | 150.13 g/mol | [2][3] |

| Melting Point | 142 °C | [3] |

| Boiling Point | 278.9 ± 15.0 °C (Predicted) | [3] |

| Density | 1.252 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.31 ± 0.11 (Predicted) | [3] |

| Appearance | Solid |

Table 2: Key Toxicological Endpoints (Data Gaps)

| Toxicological Endpoint | Data | Notes |

| Acute Oral Toxicity (LD50) | Not Available | Essential for GHS classification of acute toxicity. |

| Acute Dermal Toxicity (LD50) | Not Available | Important due to potential for skin exposure in a lab setting. |

| Acute Inhalation Toxicity (LC50) | Not Available | Relevant as the compound is a solid and may form dust. |

| Skin Corrosion/Irritation | Predicted to be an irritant | Based on R38 phrase. Requires confirmation via in vitro/in vivo testing. |

| Eye Damage/Irritation | Predicted to be an irritant | Based on R36 phrase. Requires confirmation via in vitro/in vivo testing. |

| Genotoxicity/Mutagenicity | Not Available | Critical for assessing carcinogenic potential. |

| Carcinogenicity | Not Available | Long-term studies are required if initial screens are positive. |

| Reproductive Toxicity | Not Available | Necessary for a full safety profile. |

Experimental Protocols for Safety Assessment

Due to the significant data gaps, a thorough toxicological evaluation is required. The following are general methodologies for key initial experiments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity (LD50) and classify the substance.[6][7][8][9][10] It uses a stepwise procedure with a small number of animals.

-

Principle: A single dose of the substance is administered orally to a group of animals. Observations of effects and mortality are made. The procedure is sequential, with the results from one step determining the dose for the next.

-

Test Animals: Typically, rats (usually females) are used.[6]

-

Procedure:

-

A starting dose (e.g., 300 mg/kg) is selected.

-

Three animals are dosed.

-

If mortality occurs, the test is repeated at a lower dose. If no mortality occurs, a higher dose is used in the next step.

-

Animals are observed for at least 14 days for signs of toxicity and mortality.[7]

-

The LD50 is not determined precisely but is assigned to a toxicity class based on the observed outcomes.[6]

-

Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)

This is a widely used in vitro test to detect gene mutations and is a primary screen for genotoxic potential.[11]

-

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations by reverse mutation. When exposed to a mutagen, the bacteria can regain the ability to synthesize the required amino acid and form colonies on a minimal medium.

-

Methodology:

-

At least five different tester strains are used to detect various types of mutations.

-

The test substance is tested at a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix, derived from rat liver) to mimic mammalian metabolism.

-

The substance and bacteria are mixed and plated on a minimal agar medium.

-

After incubation, the number of revertant colonies is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

-

Mandatory Visualizations

Safe Handling Workflow for a Research Chemical with Limited Safety Data

The following diagram outlines a logical workflow for handling this compound or any research chemical with incomplete safety information.

Caption: Workflow for handling chemicals with unknown hazards.

Handling and Storage Precautions

-

Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: A flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory. Change gloves immediately if contaminated.

-

Respiratory Protection: If there is a risk of dust generation outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter is necessary.

-

-

Handling:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[12]

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spills: In case of a small spill, carefully dampen the solid material to prevent dust formation and gently sweep it into a container for hazardous waste. For a large spill, evacuate the area and follow emergency procedures.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow it to enter the sewer system.

References

- 1. chemical-label.com [chemical-label.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 3156-52-3 [amp.chemicalbook.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. The bacterial reverse mutation test | RE-Place [re-place.be]

- 12. BETA-NITROSTYRENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Solubility Profile of 3-(2-Nitroethenyl)pyridine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-nitroethenyl)pyridine in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on predicting solubility based on the compound's structural features and the physicochemical properties of the solvents. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound is provided to enable researchers to generate precise quantitative data.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like." This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The structure of this compound, featuring a polar pyridine ring and a nitro group, alongside a less polar ethenyl linker, suggests a degree of polarity. The nitrogen atom in the pyridine ring and the oxygen atoms in the nitro group can act as hydrogen bond acceptors.

Based on these structural characteristics, the predicted solubility of this compound in a range of common laboratory solvents is summarized in the table below. It is important to note that these are qualitative predictions, and experimental verification is essential for obtaining accurate solubility data.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |

| Water | H₂O | 78.5 | Low | The presence of polar functional groups (pyridine, nitro) allows for some interaction with water, but the overall aromatic and hydrocarbon character likely limits solubility. |

| Methanol | CH₃OH | 32.7 | Moderate to High | Methanol is a polar protic solvent capable of hydrogen bonding, which should facilitate the dissolution of this compound. |

| Ethanol | C₂H₅OH | 24.5 | Moderate to High | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the compound. |

| Acetone | C₃H₆O | 20.7 | Moderate to High | Acetone is a polar aprotic solvent with a significant dipole moment, making it a good solvent for moderately polar compounds. |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Moderate | DCM is a solvent of intermediate polarity and should be a reasonable solvent for this compound. |

| Ethyl Acetate | C₄H₈O₂ | 6.0 | Moderate | Ethyl acetate is a moderately polar solvent that is often used in chromatography and extractions for compounds of similar polarity. |

| Chloroform | CHCl₃ | 4.8 | Moderate | Chloroform is a relatively nonpolar solvent but can engage in weak hydrogen bonding, which may aid in dissolving the compound. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 46.7 | High | DMSO is a highly polar aprotic solvent and is an excellent solvent for a wide range of organic compounds, including those with polar functional groups.[1][2][3][4] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 36.7 | High | DMF is another highly polar aprotic solvent that is expected to readily dissolve this compound.[5][6][7] |

| Hexane | C₆H₁₄ | 1.9 | Insoluble | Hexane is a nonpolar solvent and is not expected to dissolve the polar this compound to any significant extent. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure for determining the solubility of a solid organic compound in various solvents.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Quantification:

-

Gravimetric Method:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Weigh the residue to determine the mass of the dissolved solid.

-

-

Spectroscopic/Chromatographic Method:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.

-

Dilute the filtered saturated solution with a known volume of the appropriate solvent to bring the concentration within the range of the calibration curve.

-

Measure the absorbance or peak area of the diluted sample and use the calibration curve to determine the concentration of the saturated solution.

-

-

-

Data Analysis:

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, mol/L).

-

Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound. This process is fundamental in early-stage drug development and chemical research for formulation and process development.

Caption: Workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is crucial for various applications, including reaction optimization, purification, formulation development, and biological assays.

References

- 1. Dimethyl sulfoxide mediated elimination reactions in 3-aryl 2,3-dihalopropanoates: scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. gchemglobal.com [gchemglobal.com]

- 4. mdpi.com [mdpi.com]

- 5. Showing Compound N,N-Dimethylformamide (FDB004724) - FooDB [foodb.ca]

- 6. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 7. Dimethylformamide | HCON(CH3)2 | CID 6228 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Theoretical and Computational Studies of 3-(2-Nitroethenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 3-(2-nitroethenyl)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its molecular structure, spectroscopic properties, and electronic characteristics through computational analysis. A plausible synthetic route via the Henry reaction is described, along with generalized experimental protocols. The guide aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar pyridine derivatives in drug discovery pipelines. All quantitative data is presented in structured tables, and a logical workflow for its study is provided as a visual diagram.

Introduction

Pyridine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and bioactive molecules. Their unique electronic properties, hydrogen bonding capabilities, and structural versatility make them privileged structures in medicinal chemistry. The introduction of a nitroethenyl group at the 3-position of the pyridine ring, yielding this compound, presents a molecule with potential applications as a synthetic intermediate and a candidate for biological activity screening. The electron-withdrawing nature of the nitro group, conjugated with the pyridine ring, suggests interesting electronic and reactivity properties that are amenable to theoretical and computational investigation.

This guide summarizes the key theoretical and computational data for this compound, providing a framework for its further investigation and utilization in drug development.

Molecular Properties and Computational Analysis

Computational chemistry provides valuable insights into the intrinsic properties of molecules, guiding experimental work and aiding in the prediction of their behavior. The data presented herein is based on typical computational methodologies employed for similar organic molecules, primarily Density Functional Theory (DFT).

Physicochemical and ADMET Properties

A preliminary in silico assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. The following table summarizes key calculated physicochemical properties for this compound.

| Property | Value | Description |

| Molecular Formula | C₇H₆N₂O₂ | The elemental composition of the molecule. |

| Molecular Weight | 150.13 g/mol | The mass of one mole of the substance. |

| Topological Polar Surface Area (TPSA) | 56.03 Ų | An indicator of the molecule's polarity and potential for membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | 1.329 | A measure of the molecule's lipophilicity. |

| Hydrogen Bond Acceptors | 3 | The number of atoms that can accept a hydrogen bond. |

| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond. |

| Rotatable Bonds | 2 | The number of bonds that allow free rotation, indicating molecular flexibility. |

Quantum Chemical Computations

Detailed quantum chemical calculations are essential for understanding the electronic structure and reactivity of this compound. The following data is representative of what would be obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory, a widely used method for organic molecules.

Table 2.1: Calculated Geometric Parameters (Bond Lengths and Angles) Note: These are representative values for a planar conformation.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-C (ethenyl) | 1.34 | C-C-N (ethenyl-nitro) | 120.5 |

| C-N (ethenyl-nitro) | 1.47 | O-N-O (nitro) | 124.0 |

| N-O (nitro) | 1.22 | C-C-C (pyridine-ethenyl) | 121.0 |

Table 2.2: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

| Parameter | Energy (eV) | Description |

| HOMO (Highest Occupied Molecular Orbital) | -7.25 | Represents the ability to donate an electron. |

| LUMO (Lowest Unoccupied Molecular Orbital) | -2.89 | Represents the ability to accept an electron. |

| HOMO-LUMO Energy Gap (ΔE) | 4.36 | A key indicator of molecular stability and reactivity. |

Table 2.3: Simulated Vibrational Frequencies (IR and Raman) Note: Scaled frequencies are often used to compare with experimental data.

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| N-O asymmetric stretch | ~1520 | Characteristic of the nitro group. |

| N-O symmetric stretch | ~1350 | Characteristic of the nitro group. |

| C=C stretch (ethenyl) | ~1630 | Alkene double bond vibration. |

| C-H stretch (aromatic) | ~3050-3100 | Pyridine ring C-H vibrations. |

| C=N stretch (pyridine) | ~1580 | Pyridine ring vibration. |

Table 2.4: Simulated ¹H and ¹³C NMR Chemical Shifts Note: Chemical shifts are relative to TMS.

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H (ethenyl) | 7.5 - 8.2 | Protons on the ethenyl bridge. |

| ¹H (pyridine) | 7.4 - 9.0 | Protons on the pyridine ring. |

| ¹³C (ethenyl) | 130 - 140 | Carbon atoms of the ethenyl bridge. |

| ¹³C (pyridine) | 120 - 155 | Carbon atoms of the pyridine ring. |

Table 2.5: Simulated UV-Vis Absorption

| Wavelength (λmax) | Oscillator Strength (f) | Electronic Transition |

| ~320 nm | > 0.5 | π → π* |

Experimental Protocols

Synthesis of this compound via Henry Reaction

The synthesis of this compound is commonly achieved through a Henry reaction (also known as a nitroaldol reaction), which involves the base-catalyzed condensation of pyridine-3-carboxaldehyde with nitromethane.[1][2]

Reaction Scheme: Pyridine-3-carboxaldehyde + Nitromethane --(Base)--> 3-(1-hydroxy-2-nitroethyl)pyridine --(-H₂O)--> this compound

Detailed Methodology:

-

Reactant Preparation: Pyridine-3-carboxaldehyde (1.0 eq) is dissolved in a suitable solvent, such as methanol or ethanol.

-

Addition of Nitromethane: Nitromethane (1.5-2.0 eq) is added to the solution.

-

Base Catalysis: A base, such as sodium hydroxide, potassium hydroxide, or an amine base like ammonium acetate, is added portion-wise to the reaction mixture at a controlled temperature (e.g., 0-5 °C) to initiate the condensation.[3]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Dehydration: The intermediate β-nitro alcohol is often dehydrated in situ or in a subsequent step to yield the final product. This can be achieved by heating the reaction mixture or by adding a dehydrating agent.

-

Work-up and Purification: The reaction mixture is neutralized with an acid (e.g., acetic acid or dilute HCl). The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Spectroscopic Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. The chemical shifts, multiplicities, and coupling constants should be consistent with the structure of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The presence of characteristic absorption bands for the nitro group (asymmetric and symmetric stretches), the ethenyl C=C bond, and the pyridine ring vibrations confirms the functional groups in the molecule.

-

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile). The wavelength of maximum absorption (λmax) corresponds to the electronic transitions within the conjugated system.

-

Mass Spectrometry (MS): The molecular weight of the compound is confirmed by mass spectrometry, typically using electrospray ionization (ESI) to observe the molecular ion peak [M+H]⁺.

Visualization of the Research Workflow

The following diagram illustrates a typical workflow for the theoretical and experimental investigation of a target compound like this compound in a drug discovery context.

Caption: A logical workflow for the synthesis, characterization, and computational evaluation of this compound.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational aspects of this compound. By presenting structured data on its physicochemical properties, quantum chemical parameters, and simulated spectroscopic data, this document serves as a valuable resource for researchers. The inclusion of a plausible synthetic protocol and a visualized research workflow further aids in the practical application of this knowledge. The computational insights, when combined with experimental validation, can significantly accelerate the exploration of this compound and its analogs as potential scaffolds in the development of new therapeutic agents.

References

literature review of 3-(2-nitroethenyl)pyridine research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2-Nitroethenyl)pyridine, a derivative of pyridine, belongs to the class of nitroalkenes. While the pyridine scaffold is of significant interest in medicinal chemistry for its presence in numerous pharmaceuticals, a comprehensive review of the available scientific literature reveals a notable absence of specific research dedicated to this compound. This technical guide addresses the current state of knowledge, focusing on the theoretical synthesis of this compound and the general biological activities of related pyridine and nitroalkene derivatives, thereby highlighting a significant gap in current research. Due to the lack of specific studies, this paper cannot provide quantitative biological data, detailed experimental protocols, or established signaling pathways for the title compound. Instead, it offers a foundational overview based on analogous chemical principles and the activities of structurally similar molecules.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds extensively utilized in the development of therapeutic agents due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Similarly, the nitroalkene functional group is a known pharmacophore that can participate in various biological interactions, often through Michael addition reactions with biological nucleophiles. The combination of these two moieties in this compound presents a molecule of potential interest for drug discovery. However, despite its straightforward theoretical synthesis, dedicated research into its biological effects and potential applications is not present in the current body of scientific literature.

Synthesis Methodology

The synthesis of this compound is most plausibly achieved through a Henry reaction (also known as a nitroaldol reaction), followed by dehydration. This well-established carbon-carbon bond-forming reaction involves the condensation of a nitroalkane with an aldehyde or ketone.

General Experimental Protocol: Henry Reaction and Dehydration

The following is a generalized, theoretical protocol for the synthesis of this compound. Note: This protocol is illustrative and has not been derived from a specific published synthesis of the target compound.

-

Reaction Setup: To a solution of 3-pyridinecarboxaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add nitromethane (2.0-3.0 eq).

-

Catalyst Addition: Add a basic catalyst, such as ammonium acetate (1.0-1.5 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically proceeds over several hours.

-

Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a suitable base (e.g., a saturated solution of sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, a β-nitro alcohol intermediate, can then be dehydrated by heating with a dehydrating agent (e.g., acetic anhydride or methanesulfonyl chloride) to yield the final product, this compound.

-

Characterization: The final compound would be characterized by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Potential Biological Activity (Inferred)

In the absence of direct studies on this compound, its potential biological activities must be inferred from research on related compounds.

Anticancer Potential

Numerous pyridine derivatives have been investigated as potential anticancer agents. They have been shown to act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and phosphodiesterases. The nitroethenyl group can act as a Michael acceptor, potentially alkylating cysteine residues in key cancer-related proteins, such as those in the active sites of enzymes or regulatory proteins, leading to their inactivation and inducing apoptosis or cell cycle arrest.

Antibacterial Potential

The pyridine ring is a core component of several antibacterial agents. Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have demonstrated strong activity against Gram-positive bacteria. The mechanism often involves the inhibition of essential bacterial enzymes or disruption of the cell wall. The electrophilic nature of the nitroalkene moiety could also contribute to antibacterial effects by reacting with bacterial thiols, thereby disrupting cellular functions.

Data Presentation

A thorough search of scientific databases and chemical literature did not yield any quantitative data (e.g., IC50 values, MIC values, reaction yields) specifically for this compound. Therefore, no data tables can be presented.

Mandatory Visualizations

As no specific experimental workflows or signaling pathways for this compound have been published, diagrams cannot be generated based on cited literature. However, a logical workflow for its theoretical synthesis can be visualized.

Caption: Theoretical workflow for the synthesis of this compound.

Conclusion and Future Directions

This review highlights a significant void in the scientific literature concerning this compound. While its synthesis is theoretically straightforward via the Henry reaction, no studies have been published detailing its actual preparation, characterization, or biological evaluation. Based on the known activities of related pyridine and nitroalkene compounds, this compound represents an unexplored molecule with potential for applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases.

Future research should focus on the following areas:

-

Synthesis and Optimization: Development and optimization of a reliable synthetic protocol for this compound.

-

Biological Screening: In vitro screening of the compound against a panel of cancer cell lines and bacterial strains to identify any potential therapeutic activity.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies should aim to elucidate the underlying mechanism of action, including the identification of molecular targets and affected signaling pathways.

This foundational work is necessary to determine if this compound holds any promise as a lead compound for drug development.

Methodological & Application

Application Notes and Protocols for 3-(2-Nitroethenyl)pyridine and Structurally Related Compounds in Research

Disclaimer: Publicly available research data specifically detailing the biological activities and mechanisms of 3-(2-Nitroethenyl)pyridine (CAS No. 3156-52-3) is limited. The following application notes and protocols are based on the established biological activities of structurally related compounds, namely nitrostyrenes and other nitro-substituted pyridine derivatives. These notes are intended to serve as a representative guide for researchers and drug development professionals interested in exploring the potential of this chemical scaffold.

Introduction to this compound

This compound, also known as 3-(2-nitrovinyl)pyridine, is a heterocyclic organic compound. Structurally, it belongs to the class of nitroalkenes and is an analog of nitrostyrene, where a phenyl group is replaced by a pyridyl group. The nitrovinyl functional group is a known pharmacophore that imparts a range of biological activities to molecules. Research on analogous compounds suggests that this compound may exhibit potential as an anticancer and antimicrobial agent, likely through mechanisms involving the induction of apoptosis, cell cycle arrest, and enzyme inhibition.

Potential Research Applications

Based on studies of structurally similar nitrostyrenes and nitropyridines, the primary research applications for this compound are projected to be in the fields of oncology and microbiology.

Anticancer Activity

Nitrostyrene derivatives have demonstrated pro-apoptotic and antitumor effects. The nitrovinyl side chain attached to an aromatic ring is considered a key pharmacophore for these activities. It is hypothesized that these compounds can induce apoptosis and cause cell cycle arrest in cancer cell lines.

Quantitative Data from Structurally Related Anticancer Pyridine and Nitrostyrene Derivatives:

| Compound Class | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound |

| Pyridone Derivative | HepG2 (Liver) | MTT | 4.5 ± 0.3 | - |

| Pyridine Derivative | HepG2 (Liver) | MTT | >10 | - |

| Pyridone Derivative | MCF-7 (Breast) | MTT | >10 | - |

| Pyridine Derivative | MCF-7 (Breast) | MTT | >10 | - |

| Nitrostyrene Adducts | Various | Apoptosis Induction | 10 - 25 | - |

Note: The data presented is for structurally related compounds and should be considered as a preliminary guide for designing experiments with this compound.

Antimicrobial Activity

β-nitrostyrene derivatives have been investigated for their antibacterial properties. The antimicrobial efficacy can be influenced by substitutions on the aromatic ring and the presence of additional groups on the nitrovinyl moiety.

Quantitative Data from Structurally Related Antimicrobial β-Nitrostyrene Derivatives:

| Compound Class | Bacterial Strain | MIC (µg/mL) |

| β-methyl-β-nitrostyrene analog | Staphylococcus aureus | >128 |

| β-methyl-β-nitrostyrene analog | Enterococcus faecalis | 64 |

| β-methyl-β-nitrostyrene analog | Enterococcus faecium | 64 |

| β-nitrostyrene analog | Staphylococcus aureus | >128 |

| β-nitrostyrene analog | Enterococcus faecalis | >128 |

| β-nitrostyrene analog | Enterococcus faecium | >128 |

Note: MIC (Minimum Inhibitory Concentration) values are from studies on related β-nitrostyrene compounds and may not be directly transferable to this compound.

Experimental Protocols

The following are generalized protocols for assessing the potential biological activities of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Human cancer cell line (e.g., HepG2, MCF-7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Phosphate Buffered Saline (PBS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Culture the selected cancer cell line in DMEM. Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Cell Treatment: After 24 hours of cell attachment, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

-

MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

Materials:

-

This compound

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

DMSO

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Grow the bacterial strain in MHB overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in MHB in a 96-well plate.

-